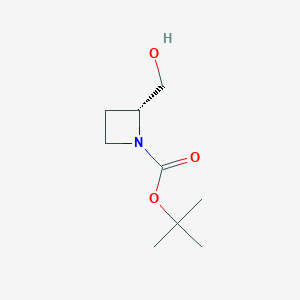

tert-butyl (3S)-3-amino-5-methylhexanoate

Vue d'ensemble

Description

Tert-butyl esters are a type of organic compound that have a tert-butyl group (a carbon atom bonded to three other carbon atoms) attached to an ester functional group. They are often used in organic synthesis due to their stability and the ease with which they can be removed .

Synthesis Analysis

Tert-butyl esters can be synthesized from the corresponding carboxylic acids and tert-butanol using an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion .Molecular Structure Analysis

The molecular structure of a tert-butyl ester involves a carbonyl group (C=O) adjacent to an oxygen atom, which is connected to a tert-butyl group. The exact structure would depend on the specific compound .Chemical Reactions Analysis

Tert-butyl esters are often used in organic synthesis as protecting groups. They can be removed via acid-catalyzed hydrolysis, among other methods .Applications De Recherche Scientifique

1. Asymmetric Synthesis and Molecular Architecture

tert-Butyl (3S)-3-amino-5-methylhexanoate plays a crucial role in asymmetric synthesis. For instance, its derivatives were used in the diastereoselective synthesis of 3,6-dideoxy-3-amino-L-talose, demonstrating its utility in constructing complex molecular architectures (Csatayová et al., 2011).

2. Biosynthesis in Pharmaceutical Applications

In pharmaceutical research, tert-butyl (3S)-3-amino-5-methylhexanoate has been a key intermediate for the biosynthesis of certain drugs. An example includes its role in the production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a critical intermediate for synthesizing drugs like atorvastatin and rosuvastatin (Liu et al., 2018).

3. NMR Tagging in Protein Research

The tert-butyl group has been found to be a valuable NMR tag in high-molecular-weight systems. Its derivatives can be incorporated into proteins, enabling detailed studies of protein structure and interactions through NMR spectroscopy, which is essential in protein engineering and drug design (Chen et al., 2015).

4. Crystal Structure and Molecular Conformation

Studies have shown that tert-butyl (3S)-3-amino-5-methylhexanoate derivatives can influence the crystal structure and molecular conformation in chemical compounds. This is crucial for understanding and designing new materials and pharmaceuticals (Kozioł et al., 2001).

5. Catalysis in Asymmetric Hydrogenation

This compound has been utilized in developing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This is significant in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

6. Model Studies in Organic Chemistry

Its derivatives have also been used in model studies to understand the behavior of certain functional groups in chemical reactions, enhancing our understanding of organic synthesis mechanisms (Vinšová & Horak, 2003).

7. Total Synthesis of Complex Molecules

tert-Butyl (3S)-3-amino-5-methylhexanoate derivatives have been instrumental in the total synthesis of complex molecules like acosamine, showcasing their utility in advanced organic synthesis (Bagal et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (3S)-3-amino-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOPVTYXLFEVGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237555 | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-amino-5-methylhexanoate | |

CAS RN |

166023-30-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)